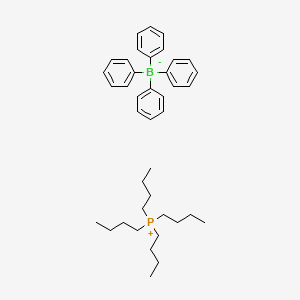

Tetrabutylphosphonium Tetraphenylborate

Description

Properties

IUPAC Name |

tetrabutylphosphanium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C16H36P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-20H;5-16H2,1-4H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWSZNMGVXKACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[P+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554194 | |

| Record name | Tetrabutylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29089-62-1 | |

| Record name | Tetrabutylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for Tetrabutylphosphonium Tetraphenylborate

Established Synthetic Routes for Tetrabutylphosphonium (B1682233) Tetraphenylborate (B1193919)

The synthesis of tetrabutylphosphonium tetraphenylborate is primarily achieved through multi-step processes that first generate the tetrabutylphosphonium cation, followed by an anion exchange to introduce the tetraphenylborate anion.

Metathesis Reactions in Aqueous Solutions for Tetrabutylammonium (B224687) Tetraphenylborate Synthesis

A foundational method for preparing salts with large, sparingly soluble ions is the salt metathesis reaction, often conducted in an aqueous medium. The synthesis of tetrabutylammonium tetraphenylborate serves as a classic example of this approach. In this process, two soluble precursor salts, such as tetrabutylammonium bromide and sodium tetraphenylborate, are dissolved in water. The subsequent exchange of ions results in the formation of the highly insoluble tetrabutylammonium tetraphenylborate, which precipitates from the aqueous solution, while the more soluble byproduct, sodium bromide, remains dissolved. nitech.ac.jpwikipedia.org The low solubility of the target compound in water is the primary driving force for the reaction's completion. This principle of leveraging differential solubility in aqueous systems is a common strategy extended to the synthesis of analogous phosphonium (B103445) salts.

Advanced Synthetic Approaches for Phosphonium-Based Salts

The preparation of phosphonium-based salts like this compound typically involves a two-stage synthetic strategy.

Quaternization of the Phosphine (B1218219): The initial step is the formation of the tetrabutylphosphonium cation. This is accomplished through a quaternization reaction, a type of nucleophilic addition. nih.gov In this reaction, a trialkylphosphine, specifically tributylphosphine, acts as a nucleophile and attacks an alkyl halide, such as a butyl bromide or iodide. This forms the tetrabutylphosphonium halide salt. The general reaction is: P(C₄H₉)₃ + C₄H₉Br → [P(C₄H₉)₄]⁺Br⁻

Anion Metathesis: Following the successful synthesis of the tetrabutylphosphonium halide, an anion exchange or metathesis reaction is performed to introduce the tetraphenylborate anion. nih.gov The phosphonium halide is reacted with a salt containing the desired anion, most commonly sodium tetraphenylborate (NaB(C₆H₅)₄). wikipedia.org The reaction can be driven to completion by selecting a solvent system in which the starting phosphonium salt and the sodium tetraphenylborate are soluble, but one of the products is not. For example, in an acetone (B3395972) solution, the desired this compound remains dissolved while the inorganic byproduct, sodium bromide, precipitates and can be removed by filtration. wikipedia.org Alternatively, the reaction can be performed in a two-phase system (e.g., dichloromethane (B109758) and water), where the product preferentially dissolves in the organic layer.

An alternative route involves reacting a phosphine with an acid, such as fluoroboric acid, to form a phosphonium salt (e.g., phosphonium tetrafluoroborate), which is then reacted with sodium tetraphenylborate to yield the final product. google.com

Reaction Conditions and Optimization for this compound Formation

The yield and purity of the final product are highly dependent on the careful control of reaction conditions, including the choice of solvent, temperature, and pressure.

Solvent Systems and Their Impact on Yield and Purity

The selection of an appropriate solvent is critical in both the quaternization and metathesis steps. For the initial quaternization, polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are frequently used. nih.govgoogle.com These solvents are effective at dissolving the phosphine and alkyl halide reactants, facilitating the Sₙ2 type reaction. google.com In some cases, particularly with liquid reactants, the quaternization can be conducted under solvent-free conditions. nih.gov

For the anion metathesis step, the solvent choice dictates the ease of product isolation.

Aqueous Systems: If water is used as the solvent, the low solubility of this compound causes it to precipitate, allowing for simple separation by filtration.

Organic Solvents: Solvents like acetone or acetonitrile are commonly employed. wikipedia.orggoogle.com In these systems, the target phosphonium tetraphenylborate salt is soluble, while the inorganic halide byproduct (e.g., NaCl or NaBr) is insoluble and precipitates. This allows for the removal of the byproduct before the final product is isolated by evaporating the solvent.

The impact of the solvent system is summarized in the table below.

| Solvent System | Role in Synthesis | Impact on Yield and Purity |

| Acetonitrile | Quaternization & Metathesis | Good for dissolving reactants in quaternization. nih.gov In metathesis, it allows for precipitation of inorganic salt byproducts, leading to a purer product solution. google.com |

| Water | Metathesis | Facilitates precipitation of the final product due to its low aqueous solubility, simplifying isolation. Effective for removing water-soluble impurities. nih.gov |

| Dichloromethane/Water | Metathesis (Two-Phase) | The product is extracted into the organic phase, while inorganic byproducts remain in the aqueous phase, allowing for clean separation. nitech.ac.jp |

| Acetone | Metathesis | Similar to acetonitrile, it solubilizes the target compound while precipitating inorganic byproducts. wikipedia.org |

| Solvent-Free | Quaternization | Can lead to high yields and avoids solvent removal steps, but may require higher temperatures. nih.gov |

Temperature and Pressure Considerations in this compound Synthesis

Temperature is a key parameter, particularly during the quaternization step. The reaction between a trialkylphosphine and an alkyl halide often requires heating to proceed at a practical rate, with temperatures typically ranging from 80 °C to 140 °C. google.com The specific temperature depends on the reactivity of the alkyl halide and the steric hindrance of the phosphine. nih.gov While higher temperatures increase the reaction rate, they also carry the risk of side reactions and decomposition of reactants or products. google.com The subsequent anion metathesis reaction is generally less demanding and is often carried out at room temperature. nih.gov

High pressure offers an alternative to elevated temperatures for synthesizing phosphonium salts. Research has shown that applying high pressure (e.g., 15 kbar) can facilitate the quaternization of phosphines at ambient temperature. acs.orgacs.org This method is particularly advantageous when the reactants contain thermally sensitive functional groups that would not withstand the high temperatures of conventional methods. acs.org

Purification and Characterization Techniques for Research-Grade this compound

Achieving research-grade purity requires robust purification and characterization protocols. After initial synthesis, the crude product is isolated, typically by filtration to separate it from the reaction solvent or precipitated byproducts.

Purification: The primary purification method is recrystallization. A suitable solvent, such as acetone, chloroform, or tetrahydrofuran (B95107), is used to dissolve the crude solid. tcichemicals.com The solution may be filtered to remove any insoluble impurities. The pure product is then precipitated, often by the addition of a non-solvent (like water or hexane) or by cooling the solution, and collected by filtration. The purified solid is typically washed with water to remove any residual inorganic salts and then with a non-polar solvent like diethyl ether or hexane (B92381) to eliminate organic impurities before being dried under a vacuum.

Characterization: A suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.

| Technique | Purpose |

| NMR Spectroscopy | Confirms the chemical structure. ¹H and ¹³C NMR verify the butyl and phenyl groups, ³¹P NMR confirms the phosphonium center, and ¹¹B NMR confirms the borate (B1201080) center. nih.govarpnjournals.org |

| FTIR Spectroscopy | Identifies characteristic vibrational frequencies of the functional groups within the cation and anion. arpnjournals.org |

| Elemental Analysis | Determines the mass percentages of carbon, hydrogen, and other elements, which are compared against theoretical values to verify the empirical formula. arpnjournals.org |

| Mass Spectrometry (MS) | Confirms the mass-to-charge ratio of the tetrabutylphosphonium cation and the tetraphenylborate anion. |

| Melting Point Analysis | A sharp and consistent melting point range (reported as 227-234 °C) is a strong indicator of high purity. tcichemicals.com |

| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the compound. arpnjournals.org |

Recrystallization Methods for Enhanced Purity

To achieve a high degree of purity, the crude this compound obtained from the synthesis is subjected to recrystallization. The choice of solvent is critical for effective purification. An ideal recrystallization solvent should dissolve the compound at an elevated temperature but have low solubility for it at room temperature or below, while impurities should either remain in the solution or be insoluble in the hot solvent.

For this compound, which is a white to almost white crystalline solid, suitable solvents for recrystallization include acetone, chloroform, and tetrahydrofuran (THF), as it is known to be soluble in these. tcichemicals.com A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce crystallization.

A solvent-antisolvent method can also be employed. For example, the compound can be dissolved in a good solvent like acetone, and then a poor solvent in which the compound is insoluble, such as water or a non-polar organic solvent like hexane, is slowly added until the solution becomes turbid, indicating the onset of precipitation. Allowing the solution to stand then facilitates the formation of pure crystals. It is crucial to use dry solvents, as the presence of water can sometimes hinder the crystallization of hygroscopic salts. guidechem.com

The melting point of the recrystallized product serves as a preliminary indicator of its purity, with a sharp melting range close to the literature value suggesting a high-purity compound. The reported melting point for this compound is in the range of 227.0 to 234.0 °C. tcichemicals.com

Validation of Purity via Elemental Analysis and Conductivity Measurements

The purity of the synthesized and recrystallized this compound is rigorously validated through analytical techniques such as elemental analysis and conductivity measurements.

Elemental Analysis

Elemental analysis provides a quantitative determination of the percentage composition of carbon, hydrogen, and other elements (in this case, phosphorus and boron) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula, C₄₀H₅₆BP. tcichemicals.com A close agreement between the found and calculated values is a strong indicator of the compound's purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 40 | 480.44 | 83.07 |

| Hydrogen | H | 1.008 | 56 | 56.448 | 9.76 |

| Boron | B | 10.81 | 1 | 10.81 | 1.87 |

| Phosphorus | P | 30.974 | 1 | 30.974 | 5.35 |

| Total | 578.672 | 100.00 |

Note: The values are calculated based on the molecular formula C₄₀H₅₆BP and the molecular weight of 578.67 g/mol . tcichemicals.com

Conductivity Measurements

Conductivity measurements are used to characterize the ionic nature of the salt and can also provide insights into its purity. The molar conductivity of a solution of this compound in a suitable organic solvent, such as acetonitrile or acetone, can be measured. The limiting molar conductivity, obtained by extrapolating the molar conductivity to infinite dilution, is a characteristic property of the electrolyte. The presence of ionic impurities would likely alter the conductivity profile of the solution. The conductivity of solutions of similar tetrabutylammonium salts has been shown to be influenced by the nature of the solvent and the presence of ion-pairing. sigmaaldrich.com

Scalability and Efficiency of this compound Synthesis for Academic and Industrial Applications

The scalability of the synthesis of this compound is a key consideration for its transition from laboratory-scale academic research to larger-scale industrial applications. The salt metathesis route is generally considered to be efficient and scalable. mdpi.com

Several factors influence the scalability and efficiency of the process:

Availability and Cost of Starting Materials: The commercial availability and cost of the starting materials, namely a tetrabutylphosphonium halide and sodium tetraphenylborate, are primary economic drivers. Both are commercially available from various chemical suppliers. tcichemicals.comguidechem.com

Reaction Conditions: The reaction is typically performed under mild conditions (room temperature or slightly elevated temperatures) and at atmospheric pressure, which simplifies the requirements for industrial reactors.

Product Isolation and Purification: On a larger scale, the filtration and drying of the precipitated product need to be optimized for efficiency. Recrystallization, while effective for achieving high purity, can be a bottleneck in a large-scale process due to the handling of large volumes of solvents and the time required for crystallization. Alternative purification methods, such as slurry washing with a suitable solvent to remove impurities, might be considered for industrial production.

Solvent Recovery and Recycling: The use of organic solvents in the recrystallization step necessitates a robust solvent recovery and recycling system to minimize waste and reduce operational costs, as well as to adhere to environmental regulations.

Process Automation: For industrial-scale production, automating the addition of reactants, temperature control, filtration, and drying processes can significantly improve efficiency, consistency, and safety.

Advanced Spectroscopic and Analytical Characterization of Tetrabutylphosphonium Tetraphenylborate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Tetrabutylphosphonium (B1682233) Tetraphenylborate (B1193919) Structure

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for the detailed structural analysis of tetrabutylphosphonium tetraphenylborate in solution. By examining the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, ¹⁰B, and ¹¹B, valuable insights into the molecular framework, electronic environment, and intermolecular interactions of both the tetrabutylphosphonium cation and the tetraphenylborate anion can be obtained.

Proton (¹H) NMR Studies of Molecular Interactions

Proton (¹H) NMR spectroscopy provides crucial information about the hydrogen atoms within the tetrabutylphosphonium cation and the tetraphenylborate anion. The chemical shifts of these protons are sensitive to their local electronic environment, which can be influenced by factors such as the nature of the solvent and ion-ion interactions.

In the tetrabutylphosphonium cation, the protons of the four butyl chains give rise to characteristic signals. The protons closest to the positively charged phosphorus atom (α-CH₂) are the most deshielded and thus appear at the highest chemical shift, typically around 2.2-2.3 ppm. The subsequent methylene (B1212753) groups (β-CH₂ and γ-CH₂) and the terminal methyl group (δ-CH₃) appear at progressively lower chemical shifts.

For the tetraphenylborate anion, the aromatic protons of the four phenyl rings typically exhibit complex multiplets in the region of 6.7 to 7.5 ppm. The precise chemical shifts and splitting patterns can be influenced by the solvent and the proximity of the cation.

Interactive Table: Representative ¹H NMR Chemical Shifts (ppm) for this compound.

| Assignment | Tetrabutylphosphonium Cation | Tetraphenylborate Anion |

| α-CH₂ | ~2.27 | - |

| β,γ-CH₂ | ~1.45 | - |

| δ-CH₃ | ~0.92 | - |

| Aromatic-H | - | ~6.7 - 7.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon environment.

In the tetrabutylphosphonium cation, four distinct signals are expected for the butyl chains. Similar to the proton NMR, the carbon atom directly bonded to the phosphorus (Cα) is the most deshielded.

The tetraphenylborate anion displays signals for the four types of carbon atoms in the phenyl rings: the carbon atom directly attached to the boron (C1), and the ortho (C2, C6), meta (C3, C5), and para (C4) carbons. The C1 carbon exhibits a characteristic broad signal due to coupling with the quadrupolar boron nucleus.

Interactive Table: Representative ¹³C NMR Chemical Shifts (ppm) for this compound.

| Assignment | Tetrabutylphosphonium Cation | Tetraphenylborate Anion |

| Cα | ~24 | C1 (ipso) ~164 (broad) |

| Cβ | ~23 | C2, C6 (ortho) ~136 |

| Cγ | ~24 | C3, C5 (meta) ~125 |

| Cδ | ~13 | C4 (para) ~121 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Boron-10 (¹⁰B) and Boron-11 (¹¹B) NMR in Anion Characterization

Boron NMR spectroscopy is a highly specific technique for probing the environment of the boron atom within the tetraphenylborate anion. Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance). Due to its higher natural abundance and more favorable nuclear properties, ¹¹B NMR is more commonly utilized. ornl.gov

The ¹¹B NMR spectrum of tetraphenylphosphonium (B101447) tetraphenylborate is expected to show a single, relatively sharp signal characteristic of a tetracoordinate boron atom in a symmetrical environment. The chemical shift for tetraphenylborates typically falls in the range of -6 to -8 ppm relative to a BF₃·OEt₂ standard. sdsu.edu This upfield shift is indicative of the anionic, sp³-hybridized nature of the boron center. While ¹⁰B NMR is less sensitive and yields broader signals, it can provide complementary information, particularly in isotopic labeling studies. ornl.gov A study on the degradation of tetraphenylborate utilized ¹⁰B NMR to monitor the disappearance of the tetraphenylborate resonance, which appeared in the -3.0 to -20 ppm range when referenced against sodium borate (B1201080). ornl.gov

Variable-Temperature NMR for Dynamic Processes

Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes such as conformational changes, ion-pairing dynamics, and restricted rotation within molecules. guidechem.com By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, signal line shapes, and coupling constants, which can provide thermodynamic and kinetic information about these processes.

Fourier Transform Infrared (FTIR) Spectroscopy in Probing Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for investigating the vibrational modes of molecules. In the context of this compound, FTIR can provide information about the functional groups present and, more subtly, about the nature of intermolecular interactions, particularly between the ions and solvent molecules.

Analysis of Ion-Solvent Interactions via FTIR

The vibrational frequencies of both the solvent molecules and the ions can be perturbed by ion-solvent interactions. By analyzing these shifts, the nature and strength of these interactions can be inferred.

A study investigating the effect of the tetraphenylborate anion on the structure of water using FTIR spectroscopy of HDO in D₂O provides relevant insights. rsc.org The results indicated that the tetraphenylborate anion significantly decreases the hydrogen-bond energy of the surrounding water molecules. rsc.org This is attributed to the large, hydrophobic nature of the anion, which disrupts the natural hydrogen-bonding network of water. The effect of the tetraphenylborate anion is primarily determined by direct anion-water interactions. rsc.org

Similarly, the tetrabutylphosphonium cation, also being a large, hydrophobic species, is expected to interact with polar solvents primarily through weaker van der Waals forces and by influencing the solvent structure around it. In a study of the related tetraphenylphosphonium ion, it was found to have only a slight effect on the hydrogen-bond energy of water, with the dominant effect being changes in the water-water interactions around the cation. rsc.org It is reasonable to infer that the tetrabutylphosphonium cation would behave in a similar manner, disrupting the solvent structure without forming strong, direct hydrogen bonds. When this compound is dissolved in a polar solvent, the FTIR spectrum would reflect the combined effects of both the cation and the anion on the solvent's vibrational modes.

Investigation of Host-Guest Interactions using in situ FTIR Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for probing the dynamic interactions between a host molecule and a guest species in real-time. researchgate.netnsf.gov This method allows for the continuous monitoring of changes in the vibrational modes of both the host and guest molecules during a titration, providing valuable insights into the binding events. researchgate.netcalvin.edu Unlike time-averaged techniques like NMR spectroscopy, in situ FTIR has a much shorter timescale, which can reveal details about conformational changes and the presence of transient or unsymmetrical host-guest conformations that may exist before the ideal binding state is achieved. nsf.govnih.govchemrxiv.org

The application of in situ FTIR to study host-guest interactions involving this compound would focus on monitoring shifts in the vibrational frequencies of specific functional groups upon complexation. For instance, if the tetrabutylphosphonium cation were to act as a guest, changes in the C-H stretching and bending vibrations of the butyl chains could be observed upon encapsulation by a host molecule.

Conversely, if the tetraphenylborate anion were the subject of host-guest chemistry, shifts in the vibrational modes of the phenyl rings would be indicative of interactions. This technique is particularly sensitive to hydrogen bonding. nih.gov Should a host molecule with hydrogen bond donor groups be introduced, changes in the vibrational spectra of these groups (e.g., N-H or O-H stretches) would signify their interaction with the tetraphenylborate anion. nih.gov The magnitude of the frequency shift can provide information about the strength of the interaction.

A key advantage of in situ FTIR is the ability to derive association constants (Ka) by globally fitting the spectral data obtained during a titration. researchgate.netnih.gov This provides a quantitative measure of the binding affinity between the host and guest. The technique can be performed with minimal sample preparation and does not necessitate the use of deuterated solvents, making it a versatile tool for studying a wide range of host-guest systems. nih.govchemrxiv.org

X-ray Crystallography for Solid-State Structural Elucidation of this compound

Crystal Structure Determination of Related Tetraphenylborate Complexes

The crystal structure of an acebutolol-tetraphenylborate complex has also been elucidated, revealing key features of the tetraphenylborate anion in a salt. rsc.org In many tetraphenylborate complexes, the boron atom is situated at the center of a distorted tetrahedron, surrounded by the four phenyl rings. rsc.org The arrangement of these ions in the solid state is governed by a combination of electrostatic forces and weaker intermolecular interactions.

The crystallographic data for a related tetrabutylammonium (B224687) bromide complex is presented in the table below, illustrating the type of information obtained from such studies.

| Parameter | Value |

|---|---|

| Chemical Formula | C32 H44 Br F8 I2 N O2 |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 12.0074 |

| b (Å) | 15.2998 |

| c (Å) | 41.115 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Cell Volume (ų) | 7553.3 |

| Temperature (K) | 150 |

Data sourced from the Crystallography Open Database, entry 7218478. crystallography.net

Analysis of Inter- and Intramolecular Hydrogen Bonding

In the solid state, inter- and intramolecular hydrogen bonds play a crucial role in stabilizing the crystal lattice. In the case of this compound, while the cation lacks classical hydrogen bond donors, the tetraphenylborate anion can act as a hydrogen bond acceptor.

Studies on related tetraphenylborate complexes, such as with acebutolol (B1665407), have shown the presence of multiple inter- and intramolecular hydrogen bonds that stabilize the molecular packing. rsc.org These interactions can occur between functional groups on the cation, such as N-H or O-H groups, and the phenyl rings of the tetraphenylborate anion. rsc.org Natural bond orbital analysis of the acebutolol-tetraphenylborate complex confirmed interactions between the B(Ph)4- anion and the NH and OH groups of the acebutolol cation. rsc.org The formation of the ion pair was found to increase the positive Mulliken atomic charges on the acidic protons of the cation, a finding supported by IR and NMR spectroscopy. rsc.org

Mass Spectrometry Techniques in this compound Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of compounds. For large, ionic species like this compound, electrospray ionization is the most suitable method.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules by transferring them from solution into the gas phase as ions. asianpubs.org For this compound, ESI-MS would be expected to show signals corresponding to the intact cation and anion.

In positive ion mode, the tetrabutylphosphonium cation, [P(C4H9)4]+, would be readily detected. ESI-MS/MS studies of tetrabutylammonium bromide have shown characteristic fragmentation patterns that can be used for structural elucidation. asianpubs.org Similarly, the fragmentation of the tetrabutylphosphonium cation would provide structural confirmation.

Ultrasonic Velocity Measurements and Thermoacoustic Parameters

The study of the propagation of ultrasonic waves through solutions of this compound can provide valuable information about solute-solvent and solute-solute interactions. From measurements of ultrasonic velocity (u) and density (ρ), various thermoacoustic parameters can be calculated, offering insights into the structure and molecular interactions within the solution. proquest.comorientjchem.org

Research on tetrabutylammonium tetraphenylborate in binary mixtures of dimethylsulfoxide (DMSO) and pyridine (B92270) (Py) has shown that ultrasonic velocity increases with increasing electrolyte concentration across different temperatures (298K, 308K, and 318K). orientjchem.org This indicates the presence of significant molecular interactions. orientjchem.org

The following thermoacoustic parameters can be derived from experimental data:

Isentropic Compressibility (κs): A measure of the resistance of the solution to compression under isentropic conditions.

Acoustic Impedance (Z): The resistance of the medium to the propagation of sound waves.

Intermolecular Free Length (Lf): The distance between the surfaces of adjacent molecules.

Free Volume (Vf): The volume not occupied by the molecules themselves.

Internal Pressure (πi): A measure of the cohesive forces within the liquid.

Gibb's Free Energy of Activation (ΔG): The energy barrier for the rearrangement of molecules during sound propagation.

Relaxation Time (τ): The time taken for the system to return to equilibrium after being perturbed by the sound wave.

The table below presents a selection of experimentally measured ultrasonic velocities for tetrabutylammonium tetraphenylborate in a DMSO-Pyridine mixture at 298K.

| Concentration (mol L-1) x 10-3 | Ultrasonic Velocity (m/s) |

|---|---|

| 1.0 | 1154 |

| 1.5 | 1168 |

| 2.0 | 1182 |

| 2.5 | 1195 |

| 3.0 | 1210 |

| 3.5 | 1223 |

Data adapted from a study on terbium octanoate (B1194180) in a similar solvent system, illustrating the trend. researchgate.net

These studies collectively indicate that the interactions are stronger in DMSO-rich regions, and the analysis of these parameters helps in understanding the structural effects of the solvent on the electrolyte. proquest.com

Isentropic Compressibility (κs) and Acoustic Impedance (Z)

Isentropic compressibility (κs) is a measure of the relative volume change of a fluid as a response to a pressure change at constant entropy. It is a sensitive indicator of the structure and interactions within a solution. Acoustic impedance (Z), the product of density (ρ) and ultrasonic velocity (u), reflects the resistance of a medium to sound wave propagation and is also influenced by intermolecular forces.

For solutions of tetrabutylammonium tetraphenylborate in dimethylsulfoxide (DMSO), pyridine (Py), and their binary mixtures, these parameters have been calculated from experimental density and ultrasonic velocity measurements at various temperatures. orientjchem.org The isentropic compressibility is calculated using the Newton-Laplace equation:

κs = 1 / (u²ρ)

Acoustic impedance is given by:

Z = uρ

Generally, an increase in ultrasonic velocity and a decrease in isentropic compressibility with increasing solute concentration indicate stronger intermolecular interactions, as the solution becomes less compressible. The large size of the tetrabutylphosphonium and tetraphenylborate ions leads to significant interactions with solvent molecules. The positive values of the limiting apparent molal isentropic compressibilities for the tetrabutylammonium (Bu4N+) and tetraphenylborate (Ph4B-) ions in other solvent systems suggest solvophobic interactions, where the ions cause a structuring of the solvent molecules around them. epa.gov A similar trend would be expected for the tetrabutylphosphonium cation.

Table 1: Isentropic Compressibility and Acoustic Impedance of Tetrabutylammonium Tetraphenylborate in DMSO at 298K Data derived from a study on the ammonium (B1175870) analogue as a proxy. orientjchem.org

| Concentration (mol/L) | Ultrasonic Velocity (m/s) | Density ( kg/m ³) | Isentropic Compressibility (κs) (TPa⁻¹) | Acoustic Impedance (Z) ( kg/m ²s) |

| 0.00 | 1485.4 | 1095.4 | 413.3 | 1627.2 |

| 0.02 | 1486.2 | 1096.8 | 412.1 | 1630.0 |

| 0.04 | 1487.0 | 1098.2 | 410.9 | 1632.8 |

| 0.06 | 1487.8 | 1099.6 | 409.7 | 1635.6 |

| 0.08 | 1488.6 | 1101.0 | 408.5 | 1638.4 |

| 0.10 | 1489.4 | 1102.4 | 407.3 | 1641.2 |

Free Volume (Vf) and Intermolecular Free Length (Lf)

Free volume (Vf) and intermolecular free length (Lf) are fundamental properties that describe the void space between molecules in a liquid. These parameters are crucial for understanding transport properties and molecular mobility. The intermolecular free length is the distance a sound wave travels between the surfaces of adjacent molecules and can be calculated using Jacobson's empirical relation:

Lf = K / (uρ¹/²)

where K is a temperature-dependent constant. The free volume can be related to the ultrasonic velocity and viscosity (η) of the medium through the relation:

Vf = (M_eff * u / (k * η))^(3/2)

where M_eff is the effective molecular weight and k is a constant.

Table 2: Free Volume and Intermolecular Free Length of Tetrabutylammonium Tetraphenylborate in Pyridine at 298K Data derived from a study on the ammonium analogue as a proxy. orientjchem.org

| Concentration (mol/L) | Ultrasonic Velocity (m/s) | Density ( kg/m ³) | Intermolecular Free Length (Lf) (pm) | Free Volume (Vf) (mL/mol) |

| 0.00 | 1424.8 | 977.8 | 59.8 | 0.85 |

| 0.02 | 1426.1 | 979.3 | 59.6 | 0.81 |

| 0.04 | 1427.4 | 980.8 | 59.4 | 0.77 |

| 0.06 | 1428.7 | 982.3 | 59.2 | 0.73 |

| 0.08 | 1430.0 | 983.8 | 59.0 | 0.69 |

| 0.10 | 1431.3 | 985.3 | 58.8 | 0.65 |

Relaxation Time (τ) and Gibbs Free Energy (ΔG)

The acoustic relaxation time (τ) provides insight into the time scale of molecular processes, such as structural rearrangement and energy transfer, that are perturbed by the passage of a sound wave. It can be calculated from the sound absorption coefficient. The Gibbs free energy of activation (ΔG) for viscous flow is another important thermodynamic parameter that can be related to the energy barrier that molecules must overcome to move past one another.

For tetrabutylammonium tetraphenylborate solutions, the relaxation time generally increases with concentration, indicating that the structural rearrangements in the solution become slower in the presence of the ions. orientjchem.org This is consistent with the picture of solvent molecules being more ordered and restricted in their movement around the large cations and anions. The Gibbs free energy of activation for the transition from the ground state to the activated state can be determined from viscosity data and provides a measure of the strength of the intermolecular interactions. An increase in ΔG with solute concentration would signify stronger interactions.

Table 3: Relaxation Time and Gibbs Free Energy of Tetrabutylammonium Tetraphenylborate in a DMSO-Pyridine Mixture (50:50) at 298K Data derived from a study on the ammonium analogue as a proxy. orientjchem.org

Theoretical and Computational Studies of Tetrabutylphosphonium Tetraphenylborate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of the constituent ions: the tetrabutylphosphonium (B1682233) cation ([P(C₄H₉)₄]⁺) and the tetraphenylborate (B1193919) anion ([B(C₆H₅)₄]⁻). bhu.ac.inresearchgate.net These calculations provide a foundational understanding of the ion-pair's stability and potential reactivity. researchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the ions, known as ground-state geometry optimization. faccts.degoogle.com For the tetrabutylphosphonium cation and tetraphenylborate anion, calculations are typically performed using DFT methods, such as the B3LYP functional with a suitable basis set like 6-31G(d) or 6-311G(d,p). bhu.ac.inrsc.orgresearchgate.net

In analogous systems, geometry optimization confirms the expected tetrahedral arrangement around the central phosphorus atom in the cation and the boron atom in the anion. rsc.orgresearchgate.net For the tetrabutylphosphonium cation, the butyl chains adopt a staggered conformation to minimize steric hindrance. capes.gov.br For the tetraphenylborate anion, the phenyl rings are oriented in a propeller-like fashion around the central boron atom. rsc.orgresearchgate.net These optimized geometries are crucial as they form the basis for all subsequent electronic property calculations. researchgate.net

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within the ions. wikipedia.org This analysis helps in understanding the distribution of electron density and the nature of the electrostatic interactions within the ion-pair. rsc.orgresearchgate.net In studies on related tetraphenylborate complexes, the negative charge is not localized on the central boron atom but is distributed across the more electronegative carbon atoms of the phenyl rings. rsc.orgresearchgate.net Similarly, for the tetrabutylphosphonium cation, the positive charge is primarily located on the central phosphorus atom and the adjacent carbon atoms of the butyl chains. capes.gov.br This charge distribution is fundamental to understanding how the ions interact with each other and with surrounding solvent molecules.

Table 1: Representative Calculated Mulliken Atomic Charges for the Tetraphenylborate Anion in an Analogous Ion-Pair Complex (Data derived from studies on similar tetraphenylborate systems) rsc.orgresearchgate.net

| Atom | Mulliken Charge (e) |

| B | +0.45 to +0.55 |

| C (attached to B) | -0.20 to -0.30 |

| C (ortho) | +0.05 to +0.15 |

| C (meta) | -0.05 to -0.10 |

| C (para) | +0.01 to +0.05 |

| H | +0.10 to +0.20 |

Note: Values are illustrative and depend on the specific complex and level of theory used.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.ro A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. chalcogen.roresearchgate.net

For the tetrabutylphosphonium tetraphenylborate ion-pair, the HOMO is typically localized on the electron-rich tetraphenylborate anion, specifically on the π-systems of the phenyl rings. rsc.orgresearchgate.net The LUMO is generally associated with the tetrabutylphosphonium cation. rsc.orgresearchgate.net The energy gap provides insight into the charge transfer possibilities between the anion and the cation. rsc.orgresearchgate.net

Table 2: Representative Frontier Molecular Orbital Data for the Tetraphenylborate Anion (Data derived from studies on analogous tetraphenylborate complexes) rsc.orgresearchgate.netmdpi.com

| Parameter | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

| Energy Gap (ΔE) | 5.5 to 6.5 |

Note: Exact energies are dependent on the specific molecular environment and computational method.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules by predicting the energies and intensities of electronic transitions. aps.orgjoaquinbarroso.com It is used to understand how the molecule interacts with light. nih.govyoutube.com For systems containing the tetraphenylborate anion, TD-DFT calculations show that the lowest energy electronic transitions typically originate from the HOMO, located on the tetraphenylborate anion, and terminate at the LUMO of the counter-ion. rsc.orgresearchgate.net These transitions are characterized as charge-transfer transitions, which are fundamental to the photophysical properties of the ion-pair. rsc.orgresearchgate.netmdpi.com

Molecular Dynamics Simulations for Ion-Solvent and Ion-Ion Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For ionic liquids and salt solutions, MD simulations provide a microscopic view of the structural organization and dynamic properties, such as diffusion and conductivity. nih.gov

The limiting molar conductance of an electrolyte is a measure of its ability to conduct electricity at infinite dilution, where ion-ion interactions are minimal. While direct MD simulation of conductivity is complex, experimental determination is common. In many studies, the limiting molar conductance of ions is determined using a reference electrolyte. nist.govnist.gov

Tetrabutylammonium (B224687) tetraphenylborate ([Bu₄N][BPh₄]), a compound structurally similar to this compound, is frequently used as a "reference electrolyte". researchgate.netscispace.com This method is based on the assumption that the large, bulky tetrabutylammonium cation and tetraphenylborate anion have similar sizes and solvation characteristics, and therefore, their individual limiting ionic conductances are approximately equal. nist.govscispace.com The limiting molar conductivity of the reference salt is split equally between the cation and the anion. researchgate.net This reference value can then be used in conjunction with conductance data from other salts to determine the limiting ionic conductances of various other ions in different solvents. nist.govresearchgate.net This approach allows for the systematic study of ion-solvent interactions and their effect on ionic mobility. nist.govresearchgate.net

Simulating Ion Pairing and Association Phenomena

Computational simulations, particularly molecular dynamics (MD), offer a molecular-level lens to examine the intricate dance of ion pairing and association in ionic systems like this compound. While direct and extensive simulation studies specifically on this compound are not widely available in public literature, insights can be drawn from computational studies of its constituent ions and closely related tetraalkylphosphonium salts.

Ab initio molecular dynamics simulations have been employed to understand the intrinsic differences in the hydration of tetraphenylphosphonium (B101447) (TPP⁺) and tetraphenylborate (TPB⁻) ions. nih.gov These simulations reveal that both voluminous ions can accommodate a significant number of water molecules within their structures, with several water molecules penetrating the grooves between the phenyl rings. nih.gov A notable finding is the significant blue shift of the ν(OH) stretching band of water in the presence of the tetraphenylborate anion, attributed to O-H•••π hydrogen bonding, a phenomenon much less pronounced for the tetraphenylphosphonium cation. nih.gov

Molecular dynamics simulations of tetra-butylphosphonium cations with various amino acid anions have shed light on the structural and dynamic properties of these ionic liquids. rsc.org These studies utilize radial distribution functions (RDFs) to characterize the spatial arrangement of ions. The RDFs typically reveal the formation of distinct shells of counterions around a central ion, providing quantitative data on ion pairing distances and coordination numbers. For instance, the distance and intensity of the first peak in the cation-anion RDF are indicative of the strength and nature of the ion pairing.

Furthermore, simulations on tetraalkylphosphonium chloride ionic liquids have demonstrated how the length of the alkyl chains on the phosphonium (B103445) cation influences the microscopic structure and ionic association. researchgate.net As the alkyl chains lengthen, the polar domains consisting of the phosphonium center and the chloride anions become increasingly segregated within the nonpolar alkyl matrix. researchgate.net This segregation, driven by nanoscale aggregation, is a key factor governing the macroscopic properties of the ionic liquid.

The following table, based on typical findings from molecular dynamics simulations of tetraalkylphosphonium-based ionic liquids, illustrates the type of data that can be extracted to understand ion pairing. Please note that this is a representative table and the values are not from a specific study on this compound.

| Parameter | Description | Typical Finding in Tetraalkylphosphonium ILs |

| Cation-Anion RDF First Peak Position (r) | Indicates the most probable distance between the centers of the cation and anion. | Varies depending on the size of the anion, but typically in the range of 4-6 Å. |

| Cation-Anion RDF First Peak Intensity (g(r)) | Reflects the strength of the ion pairing; a higher peak indicates stronger association. | Generally high, indicating significant ion pairing in the liquid state. |

| Coordination Number (CN) | The average number of anions in the first solvation shell of a cation. | Dependent on the specific ions, but typically ranges from 4 to 6. |

These simulation methodologies provide a powerful framework for predicting and understanding the nature of ion pairing and association in this compound, guiding the design of ionic liquids with tailored properties.

Computational Approaches to Understanding Catalytic Mechanisms

The catalytic applications of systems involving this compound often rely on the unique reactivity of the tetraphenylborate anion. Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions. While specific computational studies on the catalytic mechanisms directly involving this compound are scarce, the methodologies applied to related systems provide a clear roadmap for future investigations.

For instance, computational studies have been instrumental in understanding the catalytic decomposition of the tetraphenylborate anion, a process of significant environmental and industrial relevance. ornl.gov Experimental work has suggested that metals like palladium can catalyze the degradation of tetraphenylborate. ornl.gov Computational approaches can be used to model the interaction of the tetraphenylborate anion with a catalytic metal center. By calculating the geometries and energies of reactant-catalyst complexes, transition states, and product complexes, a detailed reaction pathway can be mapped out.

These computational investigations can also explore the role of the cation, in this case, tetrabutylphosphonium, in the catalytic cycle. While often considered a spectator ion, the cation can influence the solubility of the catalyst and the substrate, and in some cases, may have more direct electronic or steric effects on the catalytic process.

Investigating Decomposition Pathways and Kinetics

A crucial aspect of understanding the utility and stability of this compound is the investigation of its decomposition pathways and the kinetics of these processes. Computational chemistry offers powerful tools to explore these phenomena at a molecular level.

Theoretical studies can be conducted to identify the most likely points of bond cleavage in both the tetrabutylphosphonium cation and the tetraphenylborate anion under thermal or catalytic stress. For the tetraphenylborate anion, DFT calculations can be used to determine the bond dissociation energies (BDEs) of the boron-carbon and carbon-hydrogen bonds. The weakest bond is often the initial site of decomposition.

In the context of catalytic decomposition, computational models can simulate the interaction of the tetraphenylborate anion with a catalyst, as mentioned previously. These models can reveal how the catalyst lowers the activation energy for bond cleavage. For example, the interaction of a palladium catalyst with the phenyl rings of the tetraphenylborate anion can be modeled to understand how this interaction facilitates the breaking of the B-C bond.

The kinetics of decomposition can be investigated by calculating the activation energies (Ea) for the proposed elementary reaction steps. Transition state theory can then be used to estimate the rate constants for these steps. This information is invaluable for predicting the stability of the compound under various conditions and for designing more stable systems.

The following table presents hypothetical activation energies for different proposed decomposition steps of the tetraphenylborate anion, illustrating the type of data that can be generated from computational studies.

| Decomposition Step | Proposed Mechanism | Calculated Activation Energy (kJ/mol) (Hypothetical) |

| B-C Bond Cleavage | Homolytic cleavage of a boron-phenyl bond | 250 |

| C-H Bond Activation | Oxidative addition of a C-H bond to a metal catalyst | 120 |

| Catalytic B-C Cleavage | Metal-assisted cleavage of a boron-phenyl bond | 150 |

These computational approaches provide a detailed picture of the decomposition mechanisms and kinetics, which is essential for the safe and effective application of this compound.

Structure-Property Relationships Derived from Computational Data

A significant advantage of computational studies is the ability to establish clear relationships between the molecular structure of a compound and its macroscopic properties. For this compound and related ionic liquids, these structure-property relationships are crucial for designing materials with specific characteristics.

Molecular dynamics simulations and quantum chemical calculations can provide a wealth of data on structural and electronic properties at the molecular level. This data can then be correlated with experimentally observed macroscopic properties. For example, the shape and size of the ions, the distribution of charge, and the nature of the intermolecular forces all play a role in determining properties such as viscosity, conductivity, and thermal stability.

Computational studies on tetraalkylphosphonium ionic liquids have shown that the length and branching of the alkyl chains on the phosphonium cation have a profound effect on the viscosity and melting point of the ionic liquid. escholarship.org Longer, more flexible alkyl chains tend to lower the melting point and increase the viscosity due to increased van der Waals interactions and a greater tendency for entanglement.

The nature of the anion is also critical. The large, symmetric, and charge-diffuse nature of the tetraphenylborate anion generally leads to weaker ion-ion interactions compared to smaller, more charge-localized anions. This often results in lower melting points and viscosities, and higher solubility in nonpolar solvents.

The following table summarizes some of the key structure-property relationships for phosphonium-based ionic liquids that can be elucidated through computational studies.

| Molecular Feature | Computational Descriptor | Impact on Macroscopic Property |

| Cation Alkyl Chain Length | Radius of gyration, molecular volume | Longer chains generally increase viscosity and decrease melting point. |

| Cation Symmetry | Molecular shape analysis | More symmetric cations tend to pack more efficiently, leading to higher melting points. |

| Anion Size and Shape | Anion volume, surface area | Larger, more symmetric anions like tetraphenylborate lead to lower viscosities and melting points. |

| Charge Distribution | Mulliken charges, electrostatic potential maps | More diffuse charge on both cation and anion leads to weaker ion-ion interactions and lower melting points. |

By systematically varying the molecular structure in silico and calculating the resulting properties, computational chemistry provides a powerful predictive tool for the rational design of new ionic liquids based on the this compound framework with optimized performance for specific applications.

Electrochemical Behavior and Applications of Tetrabutylphosphonium Tetraphenylborate

Tetrabutylphosphonium (B1682233) Tetraphenylborate (B1193919) as a Supporting Electrolyte in Advanced Electrochemistry

In electrochemical analysis, a supporting electrolyte is a crucial component that is added to the solution to increase its conductivity and to minimize the migration of the electroactive species. Tetrabutylphosphonium tetraphenylborate is particularly well-suited for this role, especially in non-aqueous and low-polarity media, due to the large size and low charge density of its ions.

The effectiveness of this compound as a supporting electrolyte stems from its ability to readily dissociate into tetrabutylphosphonium (TBP⁺) and tetraphenylborate (TPB⁻) ions in solution. These large, bulky ions are highly soluble in a wide range of organic solvents, from polar ones like acetonitrile (B52724) to less polar ones like dichloromethane (B109758). researchgate.netedaq.com This solubility ensures a sufficient concentration of charge carriers to support electrochemical measurements.

The ionic conductivity of an electrolyte solution is a measure of its ability to conduct electricity. While specific data for this compound is sparse, studies on analogous salts like sodium tetraphenylborate (NaBPh₄) and various tetrabutylammonium (B224687) salts provide insight. For instance, the ionic conductivity of NaBPh₄ in propylene (B89431) carbonate reaches a maximum of 2.75 mS/cm at a concentration of 0.5 mol/kg. nsf.gov The large size of the tetrabutylphosphonium and tetraphenylborate ions results in relatively low ion-pairing, even in solvents of lower dielectric constant, which helps maintain high conductivity. researchgate.net

The electrochemical stability of the electrolyte determines the potential window available for analysis. The tetrabutylphosphonium cation is electrochemically inert over a wide potential range. The tetraphenylborate anion, while generally stable, can undergo oxidation at sufficiently high positive potentials. rsc.org However, its oxidation potential is high enough to permit a wide working window for many applications. semanticscholar.orgrsc.org Studies on highly fluorinated tetraphenyl borates have shown that while they are important as weakly coordinating anions, their electrochemical stability can be limited at high positive potentials. rsc.org

The use of an "innocent" or non-interacting supporting electrolyte is paramount for obtaining accurate and reproducible data in electroanalytical techniques like cyclic voltammetry. The large, symmetric, and non-coordinating nature of the tetrabutylphosphonium and tetraphenylborate ions minimizes unwanted interactions, such as ion pairing or complexation, with the analyte under investigation. researchgate.net This is particularly critical in low-polarity solvents where such interactions are more pronounced and can significantly alter the redox potential and kinetics of the analyte. researchgate.net

By providing a constant ionic strength and high conductivity, the electrolyte ensures that the electric field gradient (ohmic drop or iR drop) within the solution is minimized. edaq.com A significant iR drop can distort the shape of a cyclic voltammogram, leading to artificially large peak-to-peak separations and inaccurate kinetic information. edaq.com The use of this compound, especially in resistive organic solvents, helps to mitigate these effects and allows for more precise determination of electrochemical parameters. nih.gov Its utility has been demonstrated in facilitating electrochemical studies in media of exceptionally low polarity, such as fluorous solvents, where conventional electrolytes are ineffective. nih.gov

Electrochemical Oxidation and Reduction Mechanisms of the Tetraphenylborate Ion

The electrochemical behavior of the tetraphenylborate (BPh₄⁻) anion has been the subject of detailed investigation, as its stability and reaction pathways are critical to its use as a supporting electrolyte and its role in various chemical processes.

The electrochemical oxidation of the BPh₄⁻ ion has been systematically studied using cyclic voltammetry and controlled potential coulometry in a range of solvents. researchgate.netrsc.orgrsc.org These studies reveal a strong dependence of the oxidation mechanism on the nature of the solvent.

The anodic peak potential (Epa) for the oxidation of BPh₄⁻ is significantly influenced by the solvent, as shown in the table below. This variation is attributed to the interaction of the solvent with the electrochemically generated intermediates. researchgate.netrsc.org

Table 1: Anodic Peak Potentials for the Oxidation of Tetraphenylborate in Various Solvents Data obtained at a glassy carbon electrode at a scan rate of 50 mV/s.

| Solvent | Anodic Peak Potential (Epa vs. SCE) [V] |

|---|---|

| Water | 0.41 researchgate.netrsc.org |

| Methanol | 0.58 researchgate.netrsc.org |

| Ethanol | 0.63 researchgate.netrsc.org |

| Acetone (B3395972) | 0.79 researchgate.netrsc.org |

| Acetonitrile | 0.84 researchgate.netrsc.org |

| Dichloromethane | 0.88 rsc.org |

| Dimethylformamide | 0.94 researchgate.netrsc.org |

The oxidation of the tetraphenylborate anion is generally an irreversible process, particularly in solvents other than dichloromethane. researchgate.netrsc.org The initial one-electron oxidation is believed to produce a highly reactive tetraphenylboron radical (BPh₄•). rsc.org

BPh₄⁻ → BPh₄• + e⁻

This radical is unstable and rapidly undergoes further reactions. One proposed pathway involves its decomposition to triphenylborane (B1294497) (BPh₃) and a phenyl radical (Ph•). rsc.orgrsc.org

BPh₄• → BPh₃ + Ph•

The generated phenyl radical can then dimerize to form biphenyl (B1667301) (Ph-Ph), which has been identified as a product of the electrolysis. rsc.orgrsc.org

2Ph• → Ph-Ph

In solvents that can act as a nucleophile (S), the triphenylborane can be solvated to form an adduct (S-BPh₃). researchgate.netrsc.org Coulometric results in these solvents suggest that this solvated intermediate can undergo a disproportionation reaction, which regenerates the starting tetraphenylborate anion. researchgate.netrsc.orgrsc.org

2S-BPh₃ → [S-BPh₂]⁺ + BPh₄⁻ + S

This disproportionation reaction accounts for the two-electron stoichiometry observed in coulometry experiments in most solvents, as the regenerated BPh₄⁻ can be oxidized again at the electrode surface. rsc.org The absence of a reverse (cathodic) peak in the cyclic voltammograms, even at high scan rates, confirms the irreversible nature of the oxidation due to these rapid and complex follow-up chemical reactions. researchgate.netrsc.org

Solvent polarity and coordinating ability play a decisive role in the electrochemical oxidation of the tetraphenylborate ion. researchgate.netrsc.org As observed in the data table, there is a clear trend between the solvent and the measured anodic peak potential. The oxidation becomes more difficult (i.e., occurs at a more positive potential) as the solvent changes from water to dimethylformamide. researchgate.netrsc.org

This trend can be explained by the stabilization of the radical intermediate by the solvent. In solvents with higher donor numbers (a measure of Lewis basicity), the solvent molecule (S) can interact with and stabilize the triphenylborane intermediate (S-BPh₃). rsc.org This interaction influences the energy of the transition state and thus the potential at which oxidation occurs.

In media of very low polarity, such as fluorous solvents or cyclohexane, the solubility and dissociation of typical electrolytes are very poor. nih.gov The use of specialized electrolytes with extremely large and lipophilic ions, such as tetrabutylammonium tetrakis[3,5-bis(perfluorohexyl)phenyl]borate, is required to perform electrochemical measurements. nih.gov Furthermore, studies on lipid bilayer membranes have shown that reducing the polarity of the aqueous bathing solution (by adding ethylene (B1197577) glycol) decreases the partitioning of the BPh₄⁻ anion to the membrane surface. nih.gov This is attributed to a lowering of the chemical potential of the hydrophobic anion in the less polar bulk solution, highlighting how solvent polarity directly affects the ion's energetic landscape. nih.gov

Ion Transport and Association Studies in Different Solvent Systems

Limiting Molar Conductance (Λ₀) and Association Constants (Kᴀ)

The limiting molar conductance (Λ₀) represents the molar conductivity of an electrolyte at infinite dilution, where inter-ionic interactions are negligible. It is a key parameter determined from experimental conductance measurements. The association constant (Kᴀ) quantifies the extent to which cations and anions associate to form ion pairs in a given solvent.

Conductance data are often analyzed using theoretical models like the Fuoss (1978) or Lee–Wheaton conductance equations. researchgate.netgrafiati.comacs.org These equations relate the measured molar conductance (Λ) to the concentration (c) of the electrolyte, allowing for the determination of Λ₀, Kᴀ, and the association diameter (R), which is the maximum distance between ion centers that can be considered an ion pair. nih.govnbu.ac.innist.gov

In many studies, tetrabutylammonium tetraphenylborate (Bu₄NBPh₄) is used as a "reference electrolyte" to estimate the limiting ionic conductances (λ₀±) of individual ions. researchgate.netacs.orgnih.govnbu.ac.innist.gov This method is based on the assumption that the large, spherically symmetric Bu₄N⁺ cation and BPh₄⁻ anion have similar mobilities in solution.

The degree of ion association is significantly influenced by the solvent's dielectric constant (ε). In solvents with high dielectric constants, such as acetonitrile or N,N-dimethylformamide, salts like tetrabutylammonium tetraphenylborate show slight or negligible association and exist predominantly as free ions. researchgate.netacs.orgnist.gov Conversely, in solvents with low dielectric constants (ε < 10-15), such as tetrahydrofuran (B95107) (THF), significant ion association occurs. researchgate.netkrishisanskriti.org For instance, the ion association constant for tetrabutylammonium salts can be two orders of magnitude lower than for salts with more hydrophilic anions like chloride or perchlorate. researchgate.net

Table 1: Limiting Molar Conductance (Λ₀) and Association Constants (Kᴀ) for Tetrabutylammonium Salts in Various Solvents at 298.15 K

| Solvent | Electrolyte | Λ₀ (S·cm²·mol⁻¹) | Kᴀ (dm³·mol⁻¹) | Reference |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | [NBu₄][B(C₆F₅)₄] | 83 | 1.1 x 10³ | nih.gov |

| Dichloromethane | [NBu₄][B(C₆F₅)₄] | 97 | 2.2 x 10² | nih.gov |

| Acetonitrile | [NBu₄][B(C₆F₅)₄] | 158 | 20 | nih.gov |

| Acetonitrile | NaBPh₄ | 150.39 | 14.8 | grafiati.com |

Note: Data for the closely related tetrabutylammonium ([NBu₄]⁺) salts are presented to illustrate the principles, as it is a commonly used reference and exhibits similar behavior.

Walden Product Analysis and Ion Solvation

The Walden product, defined as the product of the limiting molar conductance and the viscosity of the solvent (Λ₀η), is a useful tool for examining ion-solvent interactions. nih.govnbu.ac.in According to Walden's rule, for a given electrolyte, this product should be constant across different solvents, assuming the effective radius of the solvated ion remains unchanged.

Deviations from this rule indicate changes in the degree of ion solvation. researchgate.net For instance, a variation in the Walden product can reflect the selective solvation of ions by one of the components in a mixed solvent system. researchgate.net The analysis of the Walden product for salts like tetrabutylammonium tetraphenylborate shows that the mobility of its ions is significantly controlled by the bulk viscosity of the medium. researchgate.net Large ions like tetrabutylphosphonium (Bu₄P⁺) and tetraphenylborate (BPh₄⁻) are generally considered to be scarcely solvated due to their bulky nature and delocalized charge. grafiati.comresearchgate.net

Triple-Ion Formation and Fuoss-Kraus Theory

In solvents with very low dielectric constants (typically ε < 10), the association between free ions and ion pairs can lead to the formation of charged aggregates known as triple ions (e.g., [A₂B]⁻ and [AB₂]⁺). nih.govnbu.ac.inkrishisanskriti.org This phenomenon is indicated by a deviation from linearity in the conductance curves (Λ vs. √c). nih.govnbu.ac.in

When triple-ion formation is suspected, the conductance data are analyzed using the Fuoss-Kraus theory. nih.govnbu.ac.inkrishisanskriti.org This model allows for the calculation of both the ion-pair formation constant (Kᴘ or Kᴀ) and the triple-ion formation constant (Kᴛ). nih.govnbu.ac.in Studies on similar tetrabutylammonium salts in solvents like tetrahydrofuran (ε ≈ 7.6) and dichloromethane (ε ≈ 8.9) have demonstrated the applicability of the Fuoss-Kraus theory to account for the formation of these higher-order aggregates. krishisanskriti.org The fraction of triple ions in the solution tends to increase with the concentration of the solute. krishisanskriti.org

Electrochemical Sensing Applications

The unique properties of the tetraphenylborate anion, such as its ability to be oxidized and its role as a bulky, charge-delocalized species, make it valuable in various electrochemical sensing platforms.

Co-reactant in Electrogenerated Chemiluminescence (ECL)

Electrogenerated chemiluminescence (ECL) is a highly sensitive analytical technique where light is produced from excited species generated at an electrode surface. researchgate.net The tetraphenylborate (TPB⁻) anion has been identified as an efficient co-reactant in ECL systems. rsc.orgrsc.orgresearchgate.net It operates via an "oxidative-reduction" mechanism. rsc.orgresearchgate.net In this process, the luminophore (the light-emitting species) is oxidized at the electrode, and the co-reactant (TPB⁻) is also oxidized, either at the electrode or by the oxidized luminophore in the solution. rsc.orgresearchgate.net The oxidation of TPB⁻ generates a highly reactive radical, which in turn acts as a strong reducing agent, reacting with the oxidized luminophore to produce the excited state that emits light. rsc.orgresearchgate.net

This co-reactant role is particularly effective for exciting luminophores immobilized on an electrode surface. researchgate.netrsc.org For example, an ECL system using a 9,10-diphenylanthracene/polyvinyl butyral film on a glassy carbon electrode demonstrated a strong response with the tetraphenylborate co-reactant. researchgate.netrsc.org In a pulsed potential mode, this system could detect tetraphenylborate at concentrations as low as 5 nM. rsc.org The efficiency of TPB⁻ as a co-reactant allows for its application in various ECL assays, including those based on quenching for the detection of species like hydrogen peroxide. rsc.org

Use in Modified Carbon Electrodes for Enhanced Detection

While not typically used as the primary modifying agent itself, the components of this compound play a crucial role as supporting electrolytes in systems with modified carbon electrodes. Carbon materials such as glassy carbon (GCE), carbon nanotubes (CNTs), and porous carbon are frequently used to construct electrochemical sensors due to their excellent conductivity and high surface area. mdpi.commdpi.comresearchgate.net

In these sensors, the tetraphenylborate anion can be the target analyte or can facilitate the detection of other species. The electrochemical oxidation of the tetraphenylborate ion on a glassy carbon electrode is an irreversible process that can be accompanied by electrode fouling due to the deposition of reaction products. researchgate.net However, its distinct electrochemical signal can be used for detection. researchgate.net More commonly, it serves as the supporting electrolyte, providing the necessary conductivity for the electrochemical detection of other analytes at electrodes modified with materials like gold nanoparticles or molecularly imprinted polymers. mdpi.comresearchgate.net The large size and delocalized charge of the tetrabutylphosphonium and tetraphenylborate ions ensure minimal interference with the electrode processes being studied, making them a preferred choice for supporting electrolytes in non-aqueous electrochemistry. nih.gov

Tetrabutylphosphonium Tetraphenylborate in Catalysis Research

Phase Transfer Catalysis (PTC) with Tetrabutylphosphonium (B1682233) Tetraphenylborate (B1193919)

Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. theaic.org The catalyst's function is to transport a reactant from one phase into the other where the reaction can proceed. theaic.orgjetir.org Quaternary phosphonium (B103445) salts, like tetrabutylphosphonium tetraphenylborate, are particularly effective as PTCs. jetir.org

The efficacy of this compound as a phase transfer catalyst stems from the physicochemical properties of its constituent ions. The tetrabutylphosphonium ([P(C₄H₉)₄]⁺) cation is characterized by four butyl chains attached to a central phosphorus atom, rendering it highly lipophilic (oil-soluble). This lipophilicity allows it to be readily extracted from an aqueous phase into an organic solvent.

The tetraphenylborate ([B(C₆H₅)₄]⁻) anion is also large and lipophilic. When these two ions are paired, they form a charge-neutral, highly nonpolar salt that is soluble in organic media. In a typical PTC system, the tetrabutylphosphonium cation pairs with a reactant anion (e.g., hydroxide, cyanide) from the aqueous phase. This newly formed ion pair, where the phosphonium cation effectively shields the anion's charge, can then migrate across the phase boundary into the organic phase. theaic.org

Quaternary phosphonium salts are employed in a wide array of organic reactions to improve reaction rates, yields, and product selectivity under mild conditions. jetir.orgvestachem.com These reactions include nucleophilic substitutions (SN2), dehydrohalogenations, C-, N-, and S-alkylations, and condensation reactions. jetir.orgvestachem.com The choice of a phosphonium-based catalyst over an ammonium-based one is often made for reactions requiring higher temperatures (120-150°C or higher), as phosphonium salts generally exhibit greater thermal stability. vestachem.com

The structure of the catalyst is crucial for its effectiveness. The tetrabutylphosphonium cation, in particular, has demonstrated high efficacy. For instance, in a solid-liquid phase transfer catalysis (S-L PTC) reaction, tetra-n-butylphosphonium bromide was used as the catalyst for the synthesis of o-nitrodiphenyl ether from o-chloronitrobenzene and solid potassium phenoxide. This process resulted in 100% selectivity for the desired product, highlighting the catalyst's ability to facilitate clean and efficient reactions. jetir.org The high selectivity is attributed to the enhanced reactivity of the phenoxide anion once transported into the aprotic solvent by the phosphonium cation. theaic.org

By using this compound, chemists can achieve high catalytic activity while maintaining the catalyst in the organic phase, leading to enhanced yields and preventing the formation of side products often seen in heterogeneous reaction systems.

Role in Redox Reactions and Electron Transfer Processes

The tetraphenylborate anion is known to be electrochemically active. Studies using cyclic voltammetry have shown that the BPh₄⁻ ion undergoes a one-electron, somewhat irreversible oxidation at positive potentials. nih.govrsc.org This electrochemical instability indicates that the anion can act as an electron donor in redox reactions. rsc.org The oxidation potential varies depending on the solvent, ranging from 0.41 V vs. SCE in water to 0.94 V vs. SCE in dimethylformamide, which suggests that the solvent plays a role in the subsequent reactions following the initial electron transfer. nih.gov

While the tetrabutylphosphonium cation is generally considered electrochemically stable, phosphonium cations, in general, can play a role in mediating electron transfer. For example, triphenylphosphonium cations are used to target antioxidant molecules to mitochondria, a process that inherently involves managing redox stress and electron transfer chains. semanticscholar.org In the context of this compound, the cation's primary role in a redox process would be to facilitate the solubility of the reactive tetraphenylborate anion in the appropriate medium where the electron transfer can occur.

Catalytic Decomposition Studies of Tetraphenylborate

The stability of the tetraphenylborate anion is a significant concern in certain applications, particularly in the presence of metal catalysts. Its decomposition can impact the reliability and outcome of experimental and industrial processes.

The decomposition of tetraphenylborate (TPB) is known to be catalyzed by certain metals, most notably palladium and mercury. researchgate.net Research has shown that palladium can catalyze the degradation of TPB even in the absence of other metals. researchgate.net The mechanism involves the progressive removal of phenyl groups from the boron atom, leading to the formation of triphenylborane (B1294497) (3PB), diphenylborinic acid (2PB), and phenylboronic acid (1PB). researchgate.net

The presence of mercury compounds can significantly alter the rate of decomposition. Studies have found that while adding mercuric nitrate (B79036) to a palladium-catalyzed system does not substantially change the degradation rate, the addition of diphenylmercury (B1670734) greatly accelerates it. researchgate.net In contrast, phenylmercuric nitrate alone (without palladium) shows no catalytic activity for TPB decomposition. researchgate.net This suggests a synergistic effect or a specific reaction pathway involving both palladium and certain mercury species. The form of the palladium catalyst, whether solid or soluble and its oxidation state (0, II, or IV), is also a critical factor in its catalytic activity for TPB decomposition. semanticscholar.org

| Catalyst System (1 mol% of TPB) | Relative Decomposition Rate | Key Observation |

|---|---|---|

| Palladium Nitrate only | Baseline Catalytic Rate | Palladium alone is capable of catalyzing TPB degradation. |

| Palladium Nitrate + Mercuric Nitrate | Similar to Pd only | The addition of inorganic mercury (II) shows little to no enhancement. |

| Palladium Nitrate + Diphenylmercury | Greatly Accelerated | Organic mercury species significantly increases the degradation rate. |

| Phenylmercuric Nitrate only | No Decomposition | This form of mercury is not a catalyst for TPB degradation on its own. |

The catalytic decomposition of tetraphenylborate has significant implications for experimental design, particularly in systems where transition metals are used as catalysts for other reactions. If a reaction mixture contains palladium or other catalytic metals, the tetraphenylborate anion, which might be present as part of a salt like this compound, can degrade. researchgate.net

This degradation can lead to several undesirable outcomes:

Formation of Impurities: The breakdown products, such as benzene, biphenyl (B1667301), phenol, and various phenylborates, can contaminate the reaction mixture, complicating purification and potentially reacting with other components.

Alteration of Reaction Conditions: The decomposition process can alter the pH of the solution, which may affect the rate and outcome of the primary reaction. core.ac.uk

Catalyst Interaction: The TPB degradation products could potentially poison or alter the activity of the primary catalyst.

Therefore, when designing experiments involving tetraphenylborate salts in the presence of metals like palladium, researchers must consider the potential for this degradation pathway. This may involve choosing alternative, more stable anions, carefully controlling the temperature and pH to minimize decomposition, or selecting metal catalysts that are less active towards TPB degradation. researchgate.netcore.ac.uk A fundamental understanding of these decomposition mechanisms is crucial for the successful design and interpretation of such chemical systems. researchgate.net

Tetrabutylphosphonium Tetraphenylborate in Ionic Liquid Development and Applications

Incorporation of Tetrabutylphosphonium (B1682233) Cations in Ionic Liquid Design

Thermal Stability and Ion Transport Properties of Phosphonium-Based Ionic Liquids